cis-3,5-Dimethylcyclohexane-1-carboxylic acid cis-3,5-Dimethylcyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 87679-18-3
VCID: VC8145694
InChI: InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8?
SMILES: CC1CC(CC(C1)C(=O)O)C
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

cis-3,5-Dimethylcyclohexane-1-carboxylic acid

CAS No.: 87679-18-3

Cat. No.: VC8145694

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

cis-3,5-Dimethylcyclohexane-1-carboxylic acid - 87679-18-3

Specification

CAS No. 87679-18-3
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name (3S,5R)-3,5-dimethylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8?
Standard InChI Key IBKKIFZBAGGCTR-DHBOJHSNSA-N
Isomeric SMILES C[C@@H]1C[C@@H](CC(C1)C(=O)O)C
SMILES CC1CC(CC(C1)C(=O)O)C
Canonical SMILES CC1CC(CC(C1)C(=O)O)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (1S,3R,5S)-3,5-dimethylcyclohexane-1-carboxylic acid, reflects its stereochemistry, with defined configurations at the 1, 3, and 5 positions . The cyclohexane ring adopts a chair conformation, where the cis-oriented methyl groups at C3 and C5 introduce significant steric hindrance. This spatial arrangement influences both physical properties and chemical reactivity, as the equatorial positioning of the carboxylic acid group minimizes 1,3-diaxial interactions .

Stereochemical Significance

The compound’s chirality arises from two stereogenic centers at C3 and C5, producing a specific enantiomeric form. PubChem data confirm its relative configuration as rel-(1S,3R,5S), with an InChIKey of IBKKIFZBAGGCTR-DHBOJHSNSA-N . This stereochemical precision is critical for applications requiring enantioselectivity, such as asymmetric catalysis or pharmaceutical intermediates.

Table 1: Key Structural Descriptors of cis-3,5-Dimethylcyclohexane-1-carboxylic Acid

PropertyValueSource
Molecular FormulaC9H16O2C_9H_{16}O_2
Molecular Weight156.22 g/mol
XLogP32.4
Hydrogen Bond Donors1
Topological Polar Surface37.3 Ų

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s computed XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water . Its polar surface area (37.3 Ų) and single rotatable bond further influence its crystallization behavior and melting point, though experimental data remain sparse.

Spectroscopic Characteristics

While experimental NMR or IR spectra are unavailable, analogous cyclohexanecarboxylic acids exhibit:

  • 1H^1H NMR: Downfield shifts for the carboxylic proton (~12 ppm) and distinct splitting patterns for equatorial vs. axial methyl groups.

  • IR: Strong absorption near 1700 cm⁻¹ (C=O stretch) and broad O-H stretches around 3000 cm⁻¹.

Reactivity and Functional Group Behavior

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical reactions:

  • Esterification: Formation of methyl or ethyl esters via Fischer-Speier alkylation.

  • Amidation: Coupling with amines using carbodiimide reagents.

  • Reduction: Conversion to primary alcohols via lithium aluminum hydride.

Steric hindrance from the cis-methyl groups may slow nucleophilic attacks at the carbonyl carbon, necessitating elevated temperatures or catalytic acceleration .

Methyl Group Influence

The cis-methyl substituents impose conformational rigidity, reducing the ring’s ability to adopt alternative chair or boat conformations. This rigidity can enhance diastereoselectivity in downstream reactions, making the compound a valuable chiral building block .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Related Cyclohexanecarboxylic Acids

CompoundKey Structural DifferencesUnique Properties
3,5-Dimethylcyclohexanecarboxylic acid (non-cis)Trans-methyl configurationLower steric hindrance, higher reactivity
4-Methylbenzoic acidAromatic ring vs. cyclohexaneGreater thermal stability
2-Methylcyclopentane-1-carboxylic acidSmaller cyclopentane ringIncreased ring strain

The cis-3,5-dimethyl isomer’s unique stereoelectronic profile distinguishes it from analogs, particularly in reactions sensitive to steric effects .

Patent Landscape

PubChem lists multiple patents associated with the compound’s InChIKey (IBKKIFZBAGGCTR-DHBOJHSNSA-N), primarily in organic synthesis and pharmaceutical formulations . WIPO PATENTSCOPE entries suggest applications in chiral resolving agents and polymer additives, though detailed claims are proprietary.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective routes to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Computational Modeling: Predicting supramolecular interactions for crystal engineering.

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